molecular formula C10H14 B14640787 1,2,3,5,6,7-Hexahydronaphthalene CAS No. 53081-69-9

1,2,3,5,6,7-Hexahydronaphthalene

Cat. No.: B14640787
CAS No.: 53081-69-9
M. Wt: 134.22 g/mol
InChI Key: SWLWSBSYAFWAQK-UHFFFAOYSA-N
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Description

1,2,3,5,6,7-Hexahydronaphthalene is an organic compound with the molecular formula C10H14 It is a derivative of naphthalene, where six hydrogen atoms are added to the naphthalene structure, resulting in a partially saturated bicyclic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,5,6,7-Hexahydronaphthalene can be synthesized through the hydrogenation of naphthalene. This process involves the addition of hydrogen (H2) to naphthalene in the presence of a catalyst, typically palladium or platinum, under high pressure and temperature conditions. The reaction can be represented as follows:

C10H8+3H2C10H14\text{C}_{10}\text{H}_8 + 3\text{H}_2 \rightarrow \text{C}_{10}\text{H}_{14} C10​H8​+3H2​→C10​H14​

Industrial Production Methods: In an industrial setting, the hydrogenation process is carried out in large reactors where naphthalene is exposed to hydrogen gas in the presence of a metal catalyst. The reaction conditions are optimized to achieve high yields and purity of this compound.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,5,6,7-Hexahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or alcohols.

    Reduction: Further hydrogenation can lead to the formation of fully saturated decalin.

    Substitution: It can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a metal catalyst.

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), or sulfuric acid (H2SO4).

Major Products:

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of decalin.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1,2,3,5,6,7-Hexahydronaphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,5,6,7-Hexahydronaphthalene depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reagents and conditions used. In biological systems, its interactions with molecular targets and pathways are studied to understand its effects and potential therapeutic benefits.

Comparison with Similar Compounds

1,2,3,5,6,7-Hexahydronaphthalene can be compared with other similar compounds, such as:

    Decalin (Decahydronaphthalene): Fully saturated version of naphthalene with ten hydrogen atoms added.

    Tetralin (1,2,3,4-Tetrahydronaphthalene): Partially saturated naphthalene with four hydrogen atoms added.

Uniqueness: this compound is unique due to its specific hydrogenation pattern, which imparts distinct chemical properties and reactivity compared to its fully or partially saturated counterparts.

Properties

CAS No.

53081-69-9

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

1,2,3,5,6,7-hexahydronaphthalene

InChI

InChI=1S/C10H14/c1-2-6-10-8-4-3-7-9(10)5-1/h5,8H,1-4,6-7H2

InChI Key

SWLWSBSYAFWAQK-UHFFFAOYSA-N

Canonical SMILES

C1CC=C2CCCC=C2C1

Origin of Product

United States

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